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Compound of Interest

Compound Name: Diorcinol

Cat. No.: B3420825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

diorcinol, a naturally occurring diphenyl ether with known biological activities. The guide

details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, outlines generalized experimental protocols for obtaining such data, and presents a

visualization of the antifungal mechanism of a closely related derivative, Diorcinol D.

Spectroscopic Data of Diorcinol and its Derivatives
The following tables summarize the available spectroscopic data for diorcinol and its

derivatives. It is important to note that a complete, publicly available dataset for the parent

diorcinol molecule is limited. Much of the detailed spectroscopic analysis has been performed

on its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the reported ¹H and ¹³C NMR chemical shifts for a diorcinol monoether, which

provides insight into the diorcinol scaffold.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Diorcinol Monoether (Versiorcinol A) in

DMSO-d₆.
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Position ¹³C Chemical Shift (δ ppm)
¹H Chemical Shift (δ ppm,
J in Hz)

1 151.7

2' 6.23 (d, J = 2.4)

4' 6.17 (d, J = 2.3)

6' 6.18 (t, J = 2.2)

2'' 6.25 (m)

4'' 6.33 (m)

C-O 156.9, 155.8, 158.1, 157.2

CH₃ Data not available Data not available

Data adapted from a study on diorcinol monoethers isolated from Aspergillus versicolor.[1][2]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for diorcinol would be expected to arise from its hydroxyl (-

OH), ether (C-O-C), and aromatic (C=C) functionalities.

Table 2: Characteristic Infrared Absorption Bands for Diorcinol Functional Groups.
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Functional Group
Characteristic Absorption
(cm⁻¹)

Description

O-H stretch (phenolic) 3600 - 3200 (broad)

Indicates the presence of

hydroxyl groups, often involved

in hydrogen bonding.

C-H stretch (aromatic) 3100 - 3000
Characteristic of C-H bonds on

the aromatic rings.

C=C stretch (aromatic) 1600 - 1450

Indicates the carbon-carbon

double bonds within the

aromatic rings.

C-O-C stretch (ether) 1300 - 1000
Corresponds to the stretching

vibration of the ether linkage.

O-H bend (phenolic) 1410 - 1310
Bending vibration of the

hydroxyl group.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. For diorcinol (C₁₄H₁₄O₃), the expected exact mass is approximately 230.0943

g/mol .

Table 3: Mass Spectrometry Data for Diorcinol.

Parameter Value

Molecular Formula C₁₄H₁₄O₃

Exact Mass 230.094294 g/mol

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard methodologies for the analysis of
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natural products and may require optimization for specific instrumentation and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

Sample Preparation: Dissolve 5-10 mg of the purified diorcinol sample in approximately 0.5-

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm

NMR tube.[3]

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Tune and match the probe for the desired nuclei (¹H and ¹³C).

Lock the field frequency using the deuterium signal from the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,

and an appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-

5 seconds), and a sufficient number of scans for adequate signal averaging.

Data Processing:
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Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in diorcinol.

Procedure:

Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium

bromide (KBr) powder (100-200 mg).[4] Grind the mixture to a fine powder and press it

into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample

directly onto the ATR crystal.[4]

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Collect a background spectrum of the empty sample compartment or the clean ATR

crystal.

Sample Analysis:

Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample

holder.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Data Interpretation:

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule by comparing the peak positions to correlation charts.[5][6][7]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of diorcinol.

Procedure:

Sample Preparation: Prepare a dilute solution of the diorcinol sample in a suitable volatile

solvent (e.g., methanol, acetonitrile).

Instrumentation:

Utilize a mass spectrometer, often coupled with a separation technique like Liquid

Chromatography (LC-MS).

Common ionization techniques for natural products include Electrospray Ionization (ESI)

and Atmospheric Pressure Chemical Ionization (APCI).

LC-MS Analysis:

Inject the sample solution into the LC system.

Separate the components on a suitable column (e.g., C18).

The eluent from the column is introduced into the mass spectrometer.

Mass Spectrum Acquisition:

Acquire mass spectra in full scan mode to determine the molecular ion peak ([M+H]⁺ or

[M-H]⁻).
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Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor

and fragmenting it to obtain structural information.

Data Analysis:

Determine the accurate mass of the molecular ion to confirm the elemental composition.

Analyze the fragmentation pattern to identify characteristic losses and deduce the

structure of the fragments.[8][9][10][11]

Antifungal Mechanism of Diorcinol D
Diorcinol D, a derivative of diorcinol, has been shown to exert its antifungal activity against

Candida albicans through a multi-faceted mechanism involving the disruption of the cell

membrane and the induction of oxidative stress.[12][13][14] This process is visualized in the

following diagram.
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Caption: Antifungal mechanism of Diorcinol D against Candida albicans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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